[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKUOFGLKQDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CNC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1 Ethylpyrazol 3 Yl Methyl Methylamine
Precursor Synthesis and Functionalization
The successful synthesis of [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine is critically dependent on the efficient preparation of its constituent precursors: the substituted pyrazole (B372694) scaffold and the methylamine (B109427) linker. This section outlines the common synthetic approaches for these key intermediates.
Synthesis of Substituted Pyrazole Scaffolds (e.g., 4-Bromo-1-ethylpyrazole intermediates)
The construction of the 4-bromo-1-ethylpyrazole core is a foundational step. A common and versatile method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For the target scaffold, this would typically involve the reaction of a suitably substituted β-diketone with ethylhydrazine.
Subsequent bromination of the pyrazole ring is a crucial functionalization step. This is often achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. researchgate.net The regioselectivity of the bromination is influenced by the directing effects of the substituents on the pyrazole ring. For instance, a one-pot synthesis of 4-bromopyrazole derivatives can be achieved from 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of a silica (B1680970) gel-supported sulfuric acid catalyst under solvent-free conditions. researchgate.net
An alternative approach involves the use of a pre-brominated building block. For example, a photocatalytic three-component cascade reaction of enaminones, hydrazines, and carbon tetrabromide can directly yield 4-bromo-substituted pyrazoles with high regioselectivity. organic-chemistry.org
Preparation of Methylamine Linkers and Precursors
The [(methyl)methylamine] moiety is introduced via a precursor that can be coupled to the pyrazole scaffold. A common precursor is N-methylmethanamine (dimethylamine) or a protected form of methylamine. Alternatively, a two-step approach can be employed where a formyl group is first introduced onto the pyrazole ring, followed by reductive amination with methylamine.
Direct Synthetic Routes to this compound
With the key precursors in hand, the final step involves the formation of the C-N bond to link the methylamine side chain to the pyrazole core. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this transformation.
Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., C-N bond formation)
The formation of the C-N bond between the pyrazole ring and the methylamine moiety is a critical step in the synthesis of the target molecule. Palladium and copper-based catalytic systems are widely employed for such transformations.
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for the formation of C-N bonds. nih.govacs.org This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a base. In the context of synthesizing this compound, this could involve the reaction of a 3-(halomethyl)-4-bromo-1-ethylpyrazole with methylamine.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as tBuBrettPhos, have been shown to be effective for the amination of bromo-pyrazoles. nih.govacs.org The reaction conditions, including the choice of base (e.g., LHMDS, Cs2CO3) and solvent (e.g., dioxane), are crucial for achieving high yields. beilstein-journals.orgmit.edu
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Bromo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | beilstein-journals.org |
| Pd(OAc)₂ | tBuBrettPhos | LHMDS | Toluene | Room Temp | nih.govacs.org |
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. researchgate.netacs.org These reactions are particularly useful for the amination of heteroaryl halides. The synthesis of the target compound could potentially be achieved by the copper-promoted reaction of a 3-(halomethyl)-4-bromo-1-ethylpyrazole with methylamine.
Copper(I) or Copper(II) salts are typically used as catalysts, often in the presence of a ligand and a base. rsc.orgnih.gov The reaction conditions for copper-promoted C-N bond formation can vary widely depending on the specific substrates and catalyst system employed. nih.gov
Table 2: Examples of Copper-Promoted C-N Bond Formation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| CuI | None | K₂CO₃ | DMF | 120 | researchgate.net |
| Cu(OAc)₂ | None | None | Acetonitrile (B52724) | 80 | researchgate.net |
| Cu(II) | Pyridine (B92270) | None | Pyridine-Water | Not specified | rsc.org |
Multicomponent Reactions for Pyrazole-Amine Conjugation
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted pyrazoles in a single step, enhancing atom economy and reducing waste. For the synthesis of a pyrazole-amine conjugate, an MCR could ideally bring together precursors for the pyrazole ring and the amine side chain simultaneously.
One plausible MCR approach involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or its equivalent), and a source for the aminomethyl group. For the target compound, this would involve ethylhydrazine, a suitably substituted four-carbon building block, and a component to install the (methylaminomethyl) group at the C3 position.
Recent advances have demonstrated the synthesis of multisubstituted 5-aminopyrazoles through three-component condensation reactions of phenylhydrazines, aldehydes, and malononitrile (B47326). rsc.org While this yields an amino group directly on the ring, modifications of this strategy could be envisioned. For instance, a four-component reaction involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile can yield highly substituted pyrano[2,3-c]pyrazoles. rsc.org Adapting such a strategy would require a precursor that could be later converted to the desired side chain.
A copper-catalyzed three-component reaction of a hydrazine, an enaminone, and an aryl halide has been shown to produce 1,3-substituted pyrazoles. nih.govbeilstein-journals.org This methodology could be adapted by designing an enaminone precursor that already contains a protected or masked methylamine functionality, which after the pyrazole ring formation, could be deprotected or converted to the final side chain.
The following table illustrates representative examples of multicomponent reactions for the synthesis of substituted pyrazoles, which could be conceptually adapted for the target molecule.
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Phenylhydrazine, Aldehyde, Malononitrile | Sodium p-toluene sulfonate (NaPTS), Water | 5-Aminopyrazole derivative | High | rsc.org |
| Hydrazine, Enaminone, Aryl Halide | Copper Catalyst | 1,3-Disubstituted Pyrazole | Variable | nih.govbeilstein-journals.org |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazole | High | rsc.org |
Cycloaddition Strategies for Pyrazole Ring Formation with Methylamine Side Chains
[3+2] Cycloaddition reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dipole, such as a nitrile imine or diazoalkane, with a dipolarophile like an alkyne or alkene. To generate the specific substitution pattern of this compound, the precursors for the cycloaddition must be carefully chosen.
A common strategy is the Huisgen 1,3-dipolar cycloaddition. One could envision a reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkene that serves as an alkyne surrogate. nih.gov For the target compound, a trisubstituted bromoalkene could function as the dipolarophile, leading to a bromopyrazoline intermediate that subsequently eliminates HBr to form the aromatic 4-bromopyrazole ring. nih.gov The challenge lies in incorporating the (methylaminomethyl) functionality into either the nitrile imine or the alkene precursor.
An alternative is the reaction of diazo compounds with alkynes. A diazo compound bearing the ethyl group could react with a suitably substituted alkyne that has both a bromine atom and a precursor to the methylamine side chain. However, controlling the regioselectivity of such cycloadditions can be challenging.
Another approach involves the cycloaddition of in situ generated nitrile imines with vinylsulfonium salts, which has been shown to produce pyrazole derivatives with high regioselectivity under mild conditions. organic-chemistry.org Adapting this to the target molecule would require a vinylsulfonium salt carrying the bromo and the side-chain functionalities.
The synthesis of 3-aminopyrazoles can be achieved through the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.it While this provides a direct C3-amino substituent, further functionalization would be necessary to obtain the desired [(methyl)methylamine] side chain.
| 1,3-Dipole Source | Dipolarophile | Key Feature | Product | Reference |
| Hydrazonoyl Halide | Trisubstituted Bromoalkene | Alkyne surrogate, in situ aromatization | 1,3,4,5-Tetrasubstituted Pyrazole | nih.gov |
| Hydrazonoyl Halide | Vinylsulfonium Salt | High regioselectivity | Substituted Pyrazole | organic-chemistry.org |
| Diazoalkane | Alkyne | Classic pyrazole synthesis | Substituted Pyrazole | nih.gov |
Electrocatalytic Synthesis Methods
Electrosynthesis is emerging as a powerful and green tool in organic chemistry, often allowing for reactions under mild conditions without the need for chemical oxidants or reductants. researchgate.net For the synthesis of this compound, electrochemical methods can be particularly useful for the halogenation step.
The electrosynthesis of 4-bromosubstituted pyrazoles has been successfully demonstrated through the bromination of pyrazole precursors at a platinum anode in aqueous sodium bromide solutions. researchgate.net This method avoids the use of hazardous brominating agents. The process is efficient for pyrazole rings bearing both electron-donating (like methyl or ethyl) and electron-accepting substituents, with yields often exceeding 70-90%. researchgate.net
A plausible synthetic route using electrochemistry would involve:
Synthesizing the (1-ethylpyrazol-3-yl)methyl]methylamine core through one of the previously described methods (MCR or cycloaddition).
Performing a regioselective electrochemical bromination at the C4 position.
An electrochemical three-component synthesis of 4-halo-functionalized pyrazoles has also been reported, involving hydrazines, 1,3-diketones, and sodium halides. rsc.org This approach allows for the direct and selective incorporation of the halogen via an electrochemically generated radical, offering a more convergent route. rsc.org
| Substrate | Electrochemical Conditions | Product | Yield (%) | Reference |
| 3,5-dimethylpyrazole | Pt anode, NaBr (aq), Galvanostatic electrolysis | 4-Bromo-3,5-dimethylpyrazole | 70 | researchgate.net |
| 1,5-dimethylpyrazole | Pt anode, NaBr (aq), Galvanostatic electrolysis | 4-Bromo-1,5-dimethylpyrazole | 94 | researchgate.net |
| Hydrazine, 1,3-diketone, NaBr | Undivided cell, Carbon electrodes | 4-Bromopyrazole derivative | Good | rsc.org |
Green Chemistry Approaches: Microwave, Ultrasound, and Mechanochemical Techniques
Green chemistry principles aim to reduce the environmental impact of chemical processes. Microwave irradiation, ultrasound, and mechanochemistry (grinding) are techniques that often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional methods. nih.gov
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate pyrazole synthesis. For instance, the condensation of α,β-unsaturated nitriles with hydrazines to form 3-aminopyrazoles can be performed efficiently under microwave irradiation. chim.it Similarly, one-pot, three-component reactions to produce pyrazolines, which can then be oxidized to pyrazoles, have been successfully carried out using microwaves. rsc.org The synthesis of heterocyclic compounds bearing a pyrazole moiety has been achieved in minutes using microwave-assisted green synthesis methods, compared to hours with conventional heating. nih.gov
Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. An efficient multicomponent synthesis of pyrazol-4-yl-thiazolidin-4-ones has been reported under ultrasound irradiation, achieving high yields in short reaction times at moderate temperatures (50 °C). mdpi.com
Mechanochemical (Solvent-Free) Synthesis: Grinding reactants together, sometimes with a catalytic amount of a solid support, can lead to efficient solvent-free reactions. A one-pot, regioselective synthesis of 4-bromopyrazoles from 1,3-diketones, arylhydrazines, and N-bromosaccharin (NBSac) has been developed under solvent-free conditions using silica gel-supported sulfuric acid as a catalyst. jmcs.org.mxresearchgate.net This method is rapid, environmentally friendly, and often provides high yields. jmcs.org.mx
| Technique | Reactants | Conditions | Advantage | Reference |
| Microwave | Enaminonitrile, Hydrazine Hydrate | 4 min irradiation | Rapid reaction, High yield (94.1%) | nih.gov |
| Ultrasound | Thiadiazol-2-amine, Pyrazole-4-carbaldehyde, Mercaptoacetic acid | Ethanol, 50 °C, 55-65 min | Short reaction time, High yield (91-97%) | mdpi.com |
| Mechanochemistry | 1,3-Diketone, Arylhydrazine, N-Bromosaccharin | H₂SO₄/SiO₂, Solvent-free, Grinding | Environmentally friendly, High yield | jmcs.org.mxresearchgate.net |
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing the yield and purity of the target compound while ensuring the process is efficient and scalable.
Catalyst Screening and Ligand Effects
The choice of catalyst and associated ligands is pivotal in many synthetic transformations leading to pyrazoles, particularly in cross-coupling and multicomponent reactions.
Catalyst Choice: For pyrazole synthesis involving C-N bond formation or subsequent functionalization (like Suzuki or Heck couplings on the 4-bromo position), palladium catalysts are commonly employed. researchgate.netnih.gov However, other metals like copper and nickel also show significant catalytic activity. Copper catalysis is effective for Ullmann-type couplings to introduce N-aryl substituents. nih.govbeilstein-journals.org Heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature, offering the advantage of being reusable. Lewis acids like AlCl₃ and nano-ZnO can also catalyze the condensation steps in pyrazole formation, often under mild and environmentally friendly conditions. nih.govjocpr.com
| Reaction Type | Catalyst System | Effect/Observation | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | Effective for C-C bond formation on bromo-heterocycles. | nih.gov |
| Gold Cycloaddition | [Au(PedroPhos)NTf₂] | Phosphine ligand is mandatory for high yield. | acs.org |
| Pyrazole Synthesis | Heterogeneous Nickel | Reusable catalyst, works at room temperature. | Not directly in search results |
| N-Arylation | Copper Salt | Catalyzes Ullmann coupling for C-N bond formation. | nih.govbeilstein-journals.org |
Solvent Effects and Reaction Temperature Optimization
The reaction solvent and temperature are fundamental parameters that can profoundly influence reaction rates, selectivity, and yields.
Solvent Effects: The polarity, boiling point, and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates and transition states. In the synthesis of 4-bromopyrazoles via bromination with N-bromosuccinimide (NBS), dichloromethane (B109758) was found to be the optimal solvent, providing excellent selectivity for the monobrominated product. researchgate.net In contrast, reactions in acetonitrile or THF gave lower yields. researchgate.net For some green chemistry approaches, water or solvent-free conditions are preferred. nih.govjmcs.org.mx One-pot syntheses of 4-bromopyrazoles have been efficiently carried out by grinding the reactants without any solvent, which simplifies the workup and reduces waste. jmcs.org.mxresearchgate.net
Temperature Optimization: Reaction temperature directly impacts the reaction rate. For many pyrazole syntheses, moderate to elevated temperatures are required to overcome activation energy barriers. For example, in a silver-catalyzed synthesis of trifluoromethylated pyrazoles, increasing the temperature to 60 °C improved the product yield. mdpi.com However, excessively high temperatures can lead to side reactions and decomposition of products. In the microwave-assisted α-bromination of acetophenone, 80 °C was found to be the optimal temperature, with lower or higher temperatures resulting in decreased conversion. researchgate.net Finding the optimal temperature often involves a careful balance to achieve a reasonable reaction rate while maintaining high selectivity and yield.
| Reaction | Solvent | Temperature | Observation | Reference |
| α-Bromination with NBS | Dichloromethane | 80 °C (Microwave) | Optimal solvent for selectivity and yield. | researchgate.net |
| Pyrazole Synthesis | Solvent-free | Room Temperature (Grinding) | Efficient and environmentally friendly. | jmcs.org.mxresearchgate.net |
| Ag-catalyzed Pyrazole Synthesis | Not specified | 60 °C | Increased temperature improved yield. | mdpi.com |
| Direct Amidation | Pyridine | 85 °C | Effective for C-N amide bond formation. | researchgate.net |
Scale-Up Considerations for this compound Synthesis
The successful transition of a synthetic route for this compound from laboratory-scale to industrial production necessitates careful consideration of numerous chemical and engineering challenges. While specific process details for this compound are not extensively published, a plausible synthetic pathway allows for the examination of scale-up issues associated with key reaction types, such as pyrazole ring formation, N-alkylation, bromination, and side-chain functionalization. Key considerations include reaction kinetics, thermodynamics, mass and heat transfer, reagent handling, process safety, and purification strategies.
A likely synthetic approach would involve the initial formation of an ethylpyrazole core, followed by bromination and subsequent elaboration of a functional group at the 3-position to introduce the methylaminomethyl side-chain. Each of these stages presents unique scale-up challenges that must be addressed to ensure an efficient, safe, and economically viable manufacturing process.
Key Challenges in Scaling Up Synthesis
When moving from a laboratory batch to a large-scale process, physical and chemical parameters can change significantly. nih.gov The surface-area-to-volume ratio decreases, which can have a profound impact on heat transfer for exothermic or endothermic reactions. nih.gov Mixing efficiency also becomes a critical factor, as inadequate agitation can lead to localized temperature gradients, side reactions, and lower yields. nih.gov Furthermore, the choice of solvents and reagents must be re-evaluated for large-scale use, taking into account factors like cost, safety, and environmental impact. nih.gov For instance, solvents like 1,4-dioxane, which may be suitable for lab-scale synthesis, are often avoided in large-scale production due to their carcinogenic properties. nih.gov
The N-alkylation of pyrazoles, a key step in the synthesis of the target molecule, can be particularly challenging to scale up. Traditional methods often rely on strong bases and alkyl halides, which can present safety and handling issues on a large scale. researchgate.net Alternative methods, such as those using trichloroacetimidates and a Brønsted acid catalyst, have been developed to provide milder reaction conditions. mdpi.com However, the cost and availability of these reagents must be considered for industrial production. Flow chemistry has emerged as a promising alternative for pyrazole synthesis and functionalization, offering enhanced control over reaction parameters, improved safety, and more efficient scale-up. nih.gov
Process Optimization and Control
To mitigate the challenges of scaling up, a thorough process optimization and control strategy is essential. This involves a detailed study of reaction kinetics to understand the influence of temperature, concentration, and catalyst loading on reaction rate and product purity. For exothermic reactions like bromination, careful control of reagent addition rates and efficient heat removal are critical to prevent thermal runaway. nih.gov The use of continuous processing or semi-batch operations can provide better control over reaction conditions compared to traditional batch processes.
Purification of the final product and intermediates is another critical aspect of scale-up. Methods that are feasible in the lab, such as column chromatography, are often impractical and costly for large-scale production. mdpi.com Therefore, developing robust crystallization or distillation procedures is crucial for obtaining the desired product purity on an industrial scale. The choice of solvent for crystallization is particularly important, as it can significantly impact yield, crystal form, and impurity profile.
The following table summarizes some of the key scale-up considerations for the likely synthetic steps involved in the production of this compound:
| Synthetic Step | Potential Scale-Up Challenges | Mitigation Strategies |
| Pyrazole Ring Formation | Control of exotherms, regioselectivity, handling of hazardous reagents (e.g., hydrazine). nih.gov | Use of flow reactors for better temperature control, optimization of reaction conditions to favor the desired regioisomer, use of hydrazine surrogates where possible. nih.gov |
| N-Ethylation | Use of flammable and corrosive reagents, potential for side reactions, purification of the product. researchgate.net | Selection of appropriate alkylating agents and bases for large-scale use, optimization of reaction temperature and time, development of a robust work-up and purification procedure. mdpi.comnih.gov |
| Bromination | Highly exothermic reaction, potential for over-bromination, handling of corrosive bromine or other brominating agents. | Careful control of reagent addition rate and temperature, use of a less reactive brominating agent, real-time reaction monitoring. |
| Side-Chain Functionalization (e.g., via reductive amination) | Handling of gaseous methylamine, control of reaction pressure and temperature, catalyst selection and separation. | Use of a solution of methylamine, selection of a robust and recyclable catalyst, optimization of hydrogenation conditions. |
| Final Product Isolation and Purification | Removal of impurities and by-products, achieving desired crystal form and particle size, solvent recovery. | Development of an efficient crystallization process, use of techniques like anti-solvent addition or cooling crystallization, implementation of solvent recycling systems. |
By carefully addressing these scale-up considerations, it is possible to develop a safe, efficient, and cost-effective manufacturing process for this compound.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Ethylpyrazol 3 Yl Methyl Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive structural analysis.
Detailed ¹H-NMR and ¹³C-NMR Analysis for Structural Elucidation
The ¹H-NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The ethyl group attached to the pyrazole (B372694) nitrogen is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methyl group of the methylamine (B109427) moiety would appear as a singlet, which might show broadening due to exchange processes or coupling to the amine proton. The methylene bridge (-CH₂-) connecting the pyrazole ring and the amine group will also present as a singlet, or potentially a doublet if coupled to the amine proton. The lone proton on the pyrazole ring (H-5) is anticipated to appear as a singlet in the aromatic region of the spectrum.
The ¹³C-NMR spectrum offers insight into the carbon framework of the molecule. Distinct signals are expected for each carbon atom in the compound. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are influenced by the substituents. Specifically, the C-4 carbon, bonded to the bromine atom, will show a characteristic shift. The carbons of the ethyl group, the methylene bridge, and the methylamine group will appear in the aliphatic region of the spectrum. The specific chemical shifts can be predicted based on empirical data from similar substituted pyrazole structures. researchgate.netrsc.orgcdnsciencepub.comnih.govresearchgate.net
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-5 | 7.5 - 7.8 | Singlet |
| N-CH₂ (ethyl) | 4.0 - 4.3 | Quartet |
| CH₂ (bridge) | 3.6 - 3.9 | Singlet |
| N-CH₃ (methylamine) | 2.3 - 2.6 | Singlet |
| CH₃ (ethyl) | 1.3 - 1.5 | Triplet |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-5 | 135 - 140 |
| Pyrazole C-3 | 145 - 150 |
| Pyrazole C-4 | 90 - 95 |
| N-CH₂ (ethyl) | 45 - 50 |
| CH₂ (bridge) | 40 - 45 |
| N-CH₃ (methylamine) | 35 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms attached to protons, such as the carbons of the ethyl group, the methylene bridge, and the methylamine.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the substituents and the pyrazole ring. For instance, correlations between the N-CH₂ protons of the ethyl group and the C-5 and C-3 carbons of the pyrazole ring would confirm the position of the ethyl group. Similarly, correlations from the methylene bridge protons to the C-3 carbon of the pyrazole ring and the N-CH₃ carbon of the methylamine would establish the connectivity of the aminomethyl side chain.
Investigation of Tautomerism and Conformational Dynamics of the Pyrazole and Amine Moieties
While the N1-ethyl substitution in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the molecule can still exhibit conformational dynamics. nih.govresearchgate.netfu-berlin.denih.govresearchgate.net The rotation around the single bonds, particularly the C3-CH₂ bond and the CH₂-N bond of the side chain, can lead to different conformers. The relative populations of these conformers can be influenced by temperature and solvent. Variable-temperature NMR studies could provide insights into the energy barriers for these rotations. nih.gov
The amine moiety also introduces the possibility of nitrogen inversion. The rate of this inversion can affect the appearance of the NMR signals of the groups attached to the nitrogen. At room temperature, this inversion is typically fast on the NMR timescale, leading to averaged signals. However, at lower temperatures, the inversion could be slowed down, potentially leading to the observation of distinct signals for different conformers. nih.govimperial.ac.ukorganicchemistrytutor.comlibretexts.orgchemistrysteps.com
Infrared (IR) and Raman Spectroscopy
Vibrational Band Assignments and Functional Group Identification
The IR and Raman spectra of this compound will display characteristic bands corresponding to its various functional groups.
N-H Vibrations: A key feature in the IR spectrum is the N-H stretching vibration of the secondary amine, which is expected to appear in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. mdpi.com The N-H bending vibration is typically observed around 1550-1650 cm⁻¹.
C-H Vibrations: The stretching vibrations of the aliphatic C-H bonds in the ethyl, methyl, and methylene groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring is anticipated at slightly higher wavenumbers, typically above 3000 cm⁻¹. derpharmachemica.com
C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net These bands are characteristic of the pyrazole ring system. rsc.org
C-N Vibrations: The C-N stretching vibrations from the ethylamine (B1201723) and the connection to the pyrazole ring will likely be found in the 1000-1300 cm⁻¹ region.
C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 3: Predicted IR/Raman Vibrational Band Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N / C=C Ring Stretch | 1400 - 1600 |
| N-H Bend | 1550 - 1650 |
| C-H Bend | 1350 - 1470 |
| C-N Stretch | 1000 - 1300 |
Hydrogen Bonding Networks and Intermolecular Interactions
The presence of the N-H group in the methylamine moiety allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, molecules of this compound can associate through N-H···N interactions, where the amine proton of one molecule interacts with the pyridinic nitrogen (N2) of the pyrazole ring of another molecule. nih.gov This type of hydrogen bonding would lead to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band in the IR spectrum. nih.govsphinxsai.com The extent of this shift can provide information about the strength of the hydrogen bonds. In dilute solutions in non-polar solvents, these intermolecular interactions would be minimized, and the N-H stretching band would appear sharper and at a higher frequency. The study of these spectral changes as a function of concentration and solvent can provide valuable insights into the intermolecular forces governing the structure of this compound. researchgate.netmdpi.commdpi.comyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₇H₁₂BrN₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
The analysis via HRMS, typically using a technique like Electrospray Ionization (ESI), would yield an experimental m/z value for the protonated molecule [M+H]⁺. The close agreement between the experimental and theoretical mass confirms the elemental composition of the synthesized compound.
Table 1: Precise Mass Determination of this compound
| Species | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) | Deviation (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₇H₁₃⁷⁹BrN₃⁺ | 218.0398 | Data not available | Data not available |
Precise experimental values are not publicly available and would be determined in a laboratory setting. The calculated masses are based on the most abundant isotopes.
The fragmentation pattern in mass spectrometry provides further structural information. For this compound, characteristic fragmentation would likely involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom of the methylamine group. libretexts.orgmiamioh.edu This would result in the formation of a stable iminium cation. Other fragmentation pathways could include the loss of the ethyl group from the pyrazole nitrogen or cleavage of the pyrazole ring itself, which are common fragmentation patterns for substituted pyrazoles. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the secondary amine group is a key site for hydrogen bonding. It can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This would likely lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of amines and pyrazole derivatives containing N-H groups. mdpi.com
The molecular geometry can be accurately predicted based on data from analogous crystal structures. acs.orgresearchgate.netresearchgate.net The pyrazole ring is expected to be planar, a characteristic feature of this aromatic heterocyclic system. The substituents—the ethyl group at N1, the bromomethylamine group at C3, and the bromine atom at C4—will have specific orientations relative to this plane.
Table 2: Representative Bond Lengths for a 4-Bromo-1-ethylpyrazole Core
| Bond | Typical Length (Å) |
|---|---|
| N1-N2 | 1.35 - 1.37 |
| N2-C3 | 1.33 - 1.35 |
| C3-C4 | 1.38 - 1.40 |
| C4-C5 | 1.36 - 1.38 |
| C5-N1 | 1.34 - 1.36 |
| C4-Br | 1.88 - 1.90 |
| N1-C(ethyl) | 1.46 - 1.48 |
Note: These values are representative and are based on crystallographic data of similar substituted pyrazole structures.
Table 3: Representative Bond Angles for a 4-Bromo-1-ethylpyrazole Core
| Angle | Typical Value (°) |
|---|---|
| C5-N1-N2 | 111 - 113 |
| N1-N2-C3 | 105 - 107 |
| N2-C3-C4 | 110 - 112 |
| C3-C4-C5 | 104 - 106 |
| C4-C5-N1 | 107 - 109 |
| N2-C3-C(methylene) | 127 - 129 |
Note: These values are representative and are based on crystallographic data of similar substituted pyrazole structures.
Computational and Theoretical Investigations of 4 Bromo 1 Ethylpyrazol 3 Yl Methyl Methylamine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the fundamental properties of a molecule. These computational approaches allow for the precise modeling of molecular structures and the prediction of various chemical and physical characteristics. For [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
For this compound, the optimized geometry would reveal the planarity of the pyrazole (B372694) ring and the specific spatial orientation of the ethyl and methylamine (B109427) side chains. The electronic structure analysis provides information on the distribution of electrons within the molecule. The presence of electronegative nitrogen and bromine atoms significantly influences this distribution, creating a distinct electronic environment around the pyrazole core.
Illustrative Optimized Geometrical Parameters: This table presents typical, expected values for a molecule of this type as specific experimental or calculated data for the title compound is not available in the cited sources.
| Parameter | Bond | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C-Br | ~1.85 - 1.90 Å |
| N-N (ring) | ~1.35 - 1.38 Å | |
| C=N (ring) | ~1.32 - 1.36 Å | |
| C-N (side chain) | ~1.45 - 1.48 Å | |
| Bond Angle | C-C-Br | ~125 - 130° |
| C-N-C (amine) | ~110 - 114° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com
In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atom of the methylamine group. The LUMO, conversely, would likely be distributed over the pyrazole ring with a significant contribution from the bromine atom, reflecting its electron-accepting nature. The interaction between these orbitals governs intramolecular charge transfer processes. irjweb.comarxiv.org
Illustrative FMO Parameters: This table contains representative data calculated using DFT for similar heterocyclic compounds, as specific values for the title compound are not available in the provided search results.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. wolfram.com It is invaluable for identifying the sites prone to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), blue indicates regions of low electron density (positive electrostatic potential), and green represents neutral or near-zero potential. wolfram.comresearchgate.net
For this compound, the MEP map would likely show:
Negative Regions (Red): Concentrated around the nitrogen atoms of the pyrazole ring and the methylamine side chain, indicating their role as primary sites for electrophilic attack.
Positive Regions (Blue): Located around the hydrogen atoms, particularly those of the amine and ethyl groups.
Neutral/Slightly Negative Regions: The area around the electronegative bromine atom would also exhibit a negative potential.
This distribution highlights the molecule's reactive centers and potential for hydrogen bonding interactions. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.netmdpi.com Discrepancies between calculated and experimental values are often minimal and can be corrected using scaling factors.
Illustrative Predicted Spectroscopic Data: This table shows plausible spectroscopic values based on calculations for analogous structures. Specific data for the title compound is not present in the search results.
| Spectroscopy Type | Group | Predicted Value |
|---|---|---|
| ¹H NMR | Pyrazole Ring H | δ 7.5 - 8.0 ppm |
| CH₂ (ethyl) | δ 4.0 - 4.5 ppm | |
| CH₃ (methylamine) | δ 2.3 - 2.6 ppm | |
| IR Frequencies | N-H stretch (amine) | ~3300 - 3400 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850 - 2980 cm⁻¹ | |
| C=N stretch (pyrazole) | ~1500 - 1550 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes and flexibility of a molecule, which are crucial for understanding its biological and chemical interactions.
Conformational Landscape and Flexibility of the Compound
The presence of several single bonds in the side chains of this compound allows for considerable conformational flexibility. MD simulations can explore the molecule's conformational landscape by simulating its dynamic behavior in a given environment (e.g., in a solvent like water or ethanol).
These simulations would identify the most stable, low-energy conformations and the transition pathways between them. The analysis of dihedral angle rotations around the C-C and C-N bonds of the side chains would reveal the preferred spatial arrangements and the extent of the molecule's flexibility. This information is vital for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly alter the conformation, electronic properties, and reactivity of a solute molecule. For pyrazole derivatives, computational studies using methods like Density Functional Theory (DFT) have shown that solvent interactions play a notable role. doaj.org The polarity of the solvent can influence molecular geometry, solvation energy, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). doaj.org
Theoretical investigations on the parent pyrazole molecule have demonstrated that as solvent polarity increases, the dipole moment tends to increase, while the HOMO-LUMO energy gap, an indicator of chemical reactivity, generally decreases. doaj.org For this compound, it is hypothesized that a similar trend would be observed. In a polar protic solvent like water, hydrogen bonding interactions with the pyrazole's nitrogen atoms and the methylamine group would likely stabilize the molecule, influencing its conformational preferences and the accessibility of reactive sites. nih.gov
Table 1: Illustrative Theoretical Solvent Effects on Molecular Properties of this compound
| Property | Gas Phase (Hypothetical) | Acetonitrile (B52724) (Hypothetical) | Water (Hypothetical) |
| Dipole Moment (Debye) | 3.10 | 4.85 | 5.90 |
| HOMO-LUMO Gap (eV) | 6.85 | 6.72 | 6.65 |
| Solvation Energy (kcal/mol) | 0 | -8.5 | -12.0 |
This table presents hypothetical data based on general trends observed for pyrazole derivatives in computational studies to illustrate potential solvent effects. doaj.org
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the synthesis of this compound from a theoretical perspective involves mapping out the entire reaction coordinate, including intermediates and, most importantly, transition states. Computational chemistry allows for the detailed investigation of proposed synthetic routes, providing insights into reaction feasibility and potential yields. nih.gov
A plausible synthetic route for this compound likely involves the initial formation of a substituted pyrazole ring, followed by functionalization. A common method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. mdpi.com For the target molecule, this could involve the reaction of a suitably substituted β-keto-aldehyde with ethylhydrazine, followed by bromination and subsequent elaboration of the side chain at the C3 position.
Computational methods, particularly DFT, can be employed to validate such a pathway. By calculating the thermodynamic properties of all reactants, intermediates, transition states, and products, the spontaneity and favorability of each step can be assessed. These calculations can confirm whether the proposed sequence of reactions is energetically viable and can help identify potential kinetic or thermodynamic bottlenecks.
The energetic profile, or reaction coordinate diagram, is a cornerstone of mechanistic studies. It visually represents the energy changes that occur as reactants are converted into products. A key step in the synthesis, such as the final nucleophilic substitution to introduce the methylamine group onto the (4-bromo-1-ethylpyrazol-3-yl)methyl moiety, can be modeled to determine its activation energy.
The transition state for this step would be located at the maximum energy point along the reaction pathway. Computational software can perform transition state searches to identify this geometry and calculate its energy. A lower activation energy suggests a faster reaction rate. Such analyses are critical for optimizing reaction conditions to favor the desired product. researchgate.net
Table 2: Hypothetical Energetic Profile for a Key Synthetic Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +22.5 |
| Products | -15.0 |
This table provides a hypothetical energetic profile for a substitution reaction step, illustrating the type of data generated from computational analysis.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are powerful predictive tools in drug discovery and materials science. nih.gov For a class of compounds like substituted pyrazoles, QSAR can guide the design of new derivatives with enhanced properties. researchgate.net
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For a series of analogs based on the this compound scaffold, a wide range of descriptors would be generated. These can be categorized as follows:
Electronic Descriptors: Quantify the electronic distribution (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).
Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular volume, surface area, specific steric parameters).
Topological Descriptors: Relate to the connectivity and branching of the atoms in the molecule.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, providing detailed electronic and structural information. nih.gov
Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling of Pyrazole Derivatives
| Descriptor Category | Examples |
| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Mulliken Atomic Charges |
| Steric/Topological | Molecular Weight, Molar Refractivity, Polar Surface Area (TPSA), Number of Rotatable Bonds |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy |
Once descriptors are calculated for a set of molecules, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a selection of these descriptors with a specific activity or property. researchgate.netsemanticscholar.org For example, a QSAR model could be developed to predict the theoretical binding affinity of this compound analogs to a specific protein target.
A hypothetical QSAR equation might look like:
Predicted Activity = c0 + (c1 * TPSA) - (c2 * LUMO_Energy) + (c3 * Molecular_Volume)
Here, the coefficients (c1, c2, c3) indicate the weight and direction (positive or negative) of each descriptor's contribution to the predicted activity. Such models are validated internally and externally to ensure their predictive power. nih.gov The resulting correlation allows researchers to understand which structural features are most important for the desired property and to design new, more potent, or suitable molecules computationally before undertaking their synthesis. mdpi.com
Reactivity and Derivatization of 4 Bromo 1 Ethylpyrazol 3 Yl Methyl Methylamine
Reactions at the Bromine Moiety
The bromine atom at the C4 position of the pyrazole (B372694) ring is a key functional group that allows for a variety of transformations, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the bromine atom on the pyrazole ring of [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine. In general, SNAr reactions on aromatic rings are facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The pyrazole ring itself is an electron-deficient heterocycle, which can activate the ring towards nucleophilic attack.
The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate. The departure of the bromide leaving group then restores the aromaticity of the pyrazole ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyrazole ring. While specific examples involving this compound are not extensively documented in readily available literature, the principles of SNAr on halo-heterocycles suggest that strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide under suitable conditions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-bromopyrazole derivative with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to form biaryl structures. For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters has been shown to be effective, highlighting the feasibility of such reactions on substrates with nearby amine functionalities. nih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with aryl/heteroaryl boronic acids using a Pd(0) catalyst also demonstrates the applicability of this method to halogenated heterocycles. mdpi.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a versatile method for the formation of carbon-carbon bonds. organic-chemistry.org The chemoselective Heck coupling of 3-bromoindazoles has been developed, indicating that such reactions can be performed on bromo-substituted nitrogen heterocycles. beilstein-journals.org
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the 4-bromopyrazole with a terminal alkyne. organic-chemistry.org This method is highly efficient for the formation of C(sp2)-C(sp) bonds. The Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has been optimized, demonstrating the applicability of this reaction to substituted 4-bromopyrazoles. researchgate.net Furthermore, room-temperature, copper-free Sonogashira reactions have been developed for challenging aryl bromides. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.org The amination of unprotected five-membered heterocyclic bromides, including 4-bromopyrazoles, has been successfully demonstrated. nih.gov Studies on the C4-alkoxyamination of 4-halo-1H-1-tritylpyrazoles have shown that palladium-catalyzed C-N coupling reactions proceed smoothly with aryl- or alkylamines. researchgate.net
| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | Aryl/heteroaryl boronic acid or ester | 4-Aryl/heteroaryl pyrazole derivative |
| Heck | Pd(0) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkene | 4-Vinylpyrazole derivative |
| Sonogashira | Pd(0) catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | Terminal alkyne | 4-Alkynylpyrazole derivative |
| Buchwald-Hartwig | Pd(0) catalyst (e.g., Pd2(dba)3), Ligand (e.g., tBuXPhos), Base (e.g., NaOtBu) | Amine | 4-Aminopyrazole derivative |
Formation of Organometallic Intermediates
The bromine atom on the pyrazole ring can be utilized to form organometallic intermediates, which are valuable for subsequent reactions. Two common methods for this transformation are the formation of Grignard reagents and organolithium compounds.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, [(1-ethyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)magnesium bromide]. adichemistry.com The formation of Grignard reagents from organic halides is a well-established method. researchgate.net This organomagnesium compound can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce new functional groups at the C4 position of the pyrazole ring.
Organolithium Compounds: Alternatively, halogen-metal exchange with an organolithium reagent, such as n-butyllithium, can be used to generate the corresponding 4-lithiopyrazole derivative. This reaction is typically performed at low temperatures in an inert solvent. The resulting organolithium species is a powerful nucleophile that can react with a wide range of electrophiles.
Reactions at the Methylamine (B109427) Moiety
The secondary amine of the methylamine group is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents.
Acylation, Sulfonylation, and Alkylation of the Amine Nitrogen
Acylation: The methylamine nitrogen can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for the synthesis of amides. researchgate.net For example, reaction with acetyl chloride would yield N-[(4-Bromo-1-ethylpyrazol-3-yl)methyl]-N-methylacetamide.
Sulfonylation: Similarly, sulfonylation of the amine can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of a sulfonamide. The synthesis of pyrazole-4-sulfonamide derivatives has been reported, demonstrating the feasibility of this transformation on pyrazole-containing molecules. nih.gov
Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides. This reaction can lead to the formation of a tertiary amine. For instance, reaction with methyl iodide would yield [(4-Bromo-1-ethylpyrazol-3-yl)methyl]dimethylamine. N-alkylation of nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan has been studied, indicating that the pyrazole nucleus is stable to such reaction conditions. researchgate.net
Formation of Amides, Sulfonamides, and Quaternary Ammonium (B1175870) Salts
The reactions described in the previous section lead to the formation of important classes of compounds with diverse applications.
Amides: As mentioned, acylation of the methylamine moiety provides access to a wide range of amides. The synthesis of pyrazole amide derivatives is a common strategy in medicinal chemistry. researchgate.netnih.gov
Sulfonamides: Sulfonylation of the amine leads to the formation of sulfonamides. Pyrazole sulfonamides are a well-known class of compounds with various biological activities. frontierspecialtychemicals.com The synthesis of novel sulfonamide derivatives is an active area of research. mdpi.com
Quaternary Ammonium Salts: Further alkylation of the tertiary amine product from the alkylation of the secondary amine, or direct exhaustive alkylation of the secondary amine with an excess of an alkylating agent, will lead to the formation of a quaternary ammonium salt. srce.hr For example, reaction with an excess of methyl iodide would yield [(4-Bromo-1-ethylpyrazol-3-yl)methyl]trimethylammonium iodide. The synthesis of quaternary ammonium salts is a straightforward process and these compounds have a wide range of applications. mdpi.comnih.gov
| Reaction | Reagent | Product Class |
|---|---|---|
| Acylation | Acid chloride (e.g., Acetyl chloride) | Amide |
| Sulfonylation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide |
| Alkylation | Alkyl halide (e.g., Methyl iodide) | Tertiary Amine |
| Quaternization | Excess alkyl halide (e.g., Methyl iodide) | Quaternary Ammonium Salt |
Coordination Chemistry as a Ligand
The potential of this compound to act as a ligand for transition metals is inferred from the known coordination behavior of similar pyrazole-containing molecules. The nitrogen atoms of the pyrazole ring and the exocyclic methylamine group present potential donor sites for metal coordination. However, specific studies on this compound are lacking.
Synthesis of Metal Complexes with Transition Metals
There are no specific published methods for the synthesis of transition metal complexes using this compound as a ligand. Generally, the synthesis of such complexes involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of metals like copper, palladium, nickel, or cobalt) with the ligand in a suitable solvent. The stoichiometry of the reactants and reaction conditions, such as temperature and time, would be critical in isolating any potential metal complexes.
Characterization of Coordination Modes and Geometries
Without synthesized complexes, the coordination modes and resulting geometries remain hypothetical. Based on analogous structures, the ligand could potentially act as a bidentate donor, coordinating through the N2 atom of the pyrazole ring and the nitrogen of the methylamine side chain to form a stable chelate ring. Monodentate coordination, primarily through the more sterically accessible pyrazole N2 atom, is also a possibility. The determination of actual coordination modes would require characterization techniques such as X-ray crystallography and various spectroscopic methods (IR, NMR, UV-Vis) performed on isolated complexes.
Reactions at the Pyrazole Ring (C-H Functionalization)
Direct functionalization of the C-H bonds on the pyrazole ring is a powerful tool for creating structural diversity. The bromine atom at the C4 position and the ethyl and methylaminomethyl groups at the N1 and C3 positions, respectively, would be expected to influence the regioselectivity of any C-H functionalization reactions.
Electrophilic Aromatic Substitution (if applicable)
The pyrazole ring is generally considered electron-rich, making it susceptible to electrophilic aromatic substitution. However, the C4 position is already substituted with a bromine atom. The only available C-H bond on the pyrazole ring is at the C5 position. The N-ethyl group and the C3-methylaminomethyl group are electron-donating, which should activate the ring towards electrophilic attack. Conversely, the bromine atom is a deactivating group. No experimental data is available to confirm whether electrophilic substitution at the C5 position of this compound is feasible or what the outcome of such a reaction would be.
Directed C-H Activation
The side chain containing the methylamine group at the C3 position has the potential to act as a directing group for C-H activation at the C5 position. In transition-metal-catalyzed reactions, the amine could coordinate to the metal center, bringing it into proximity with the C5-H bond and facilitating its cleavage and subsequent functionalization. This strategy is commonly employed for regioselective C-H activation in heterocyclic systems. Nevertheless, there are no specific reports of this approach being applied to or successfully demonstrated with this compound.
Applications in Organic Synthesis and Chemical Biology
[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine as a Building Block
The molecular architecture of this compound, featuring a reactive bromine atom and a secondary amine, theoretically positions it as a valuable intermediate in organic synthesis.
Precursor for Complex Heterocyclic Architectures
The bromine atom on the pyrazole (B372694) ring could potentially serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. The secondary amine provides a nucleophilic site for reactions like acylation, alkylation, or condensation, leading to the formation of amides, tertiary amines, or imines, respectively. These transformations could pave the way for the synthesis of novel fused heterocyclic systems. However, no specific examples of such applications for this compound have been reported in the reviewed literature.
Scaffold for Combinatorial Library Synthesis
The presence of multiple reaction sites on this compound makes it a theoretical candidate for the synthesis of combinatorial libraries. By systematically varying the reagents that react with the bromo and amine functionalities, a large number of structurally diverse compounds could be generated for high-throughput screening in drug discovery and materials science. Despite this potential, there is no published research demonstrating the use of this specific compound as a scaffold for combinatorial library synthesis.
Role in Materials Chemistry
The incorporation of heterocyclic compounds into materials can impart unique electronic and photophysical properties.
Fluorescence Properties and Potential in Optical Materials
Pyrazole derivatives are known to be components of some fluorescent materials. The electronic properties of the pyrazole ring, influenced by its substituents, can give rise to interesting photophysical behaviors. Investigations into the absorption and emission spectra, quantum yield, and solvatochromism of this compound would be necessary to evaluate its potential in optical materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes. At present, such studies have not been documented.
Incorporation into Polymeric Structures
The reactive sites on this compound could theoretically allow for its incorporation into polymeric chains, either as a monomer or as a functional pendant group. This could potentially be achieved through polymerization reactions involving the amine group or by post-polymerization modification using the bromine atom. Such pyrazole-containing polymers might exhibit interesting properties, including thermal stability, conductivity, or specific binding capabilities. However, the scientific literature lacks any reports on the polymerization of or with this specific compound.
Exploring Molecular Interactions with Biological Macromolecules (Mechanism-Focused)
The interaction of small molecules with biological macromolecules like proteins and DNA is a cornerstone of drug discovery. The pyrazole scaffold is a common feature in many biologically active compounds. Molecular docking and other computational methods are often used to predict the binding modes and affinities of pyrazole derivatives with various biological targets researchgate.netresearchgate.net. Experimental studies, such as X-ray crystallography and NMR spectroscopy, can provide detailed insights into these interactions at an atomic level. Such investigations could elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of this compound to a particular protein active site or DNA groove researchgate.net. However, no specific studies focusing on the molecular interactions of this compound with any biological macromolecule have been found.
While the chemical structure of this compound suggests a range of potential applications in organic synthesis, materials chemistry, and chemical biology, a comprehensive review of the current scientific literature indicates a lack of specific research on this compound. The potential utility of this molecule as a building block for complex heterocycles, a scaffold for combinatorial libraries, a component of optical materials or polymers, and as a ligand for biological macromolecules remains to be experimentally verified and documented. Future research in these areas would be necessary to fully characterize the properties and potential applications of this specific pyrazole derivative.
Enzyme Inhibition Studies: Target Identification and Mechanistic Insights
No public data from enzyme inhibition assays involving this compound could be identified. Research on related pyrazole derivatives shows a broad range of kinase inhibition, but this activity cannot be directly attributed to this specific intermediate compound.
Receptor Binding Affinity and Selectivity (Molecular Level)
There are no available studies that report the receptor binding affinity or selectivity profile of this compound.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Analogues
The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient modern techniques. researchgate.nettsijournals.com Future efforts in synthesizing analogues of [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine will likely focus on methods that offer greater efficiency, diversity, and sustainability.
One promising area is the advancement of one-pot, multi-component reactions (MCRs) . These reactions, which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules. mdpi.com For instance, a one-pot approach could involve the sequential formation of a β-diketone, followed by heterocyclization with a substituted hydrazine (B178648) to rapidly generate diverse 3,5-disubstituted pyrazoles. mdpi.com Such strategies are advantageous as they reduce reaction times, minimize waste, and simplify work-up procedures. researchgate.net
Green chemistry principles are also expected to play a larger role. This includes the use of environmentally benign solvents like deep eutectic solvents (DES), microwave-assisted synthesis, or ultrasound irradiation to accelerate reactions and improve yields. researchgate.netmdpi.com Furthermore, the development of catalytic methods , including transition-metal catalysis (e.g., using copper, palladium, or silver catalysts) and photoredox catalysis, can enable previously inaccessible transformations under mild conditions. mdpi.comorganic-chemistry.org For example, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate has been used to create trifluoromethylated pyrazoles, a strategy that could be adapted to introduce other functional groups onto the pyrazole core. mdpi.com
These advanced synthetic methods will facilitate the creation of a library of analogues, allowing for systematic exploration of structure-activity relationships.
| Synthetic Strategy | Key Advantages | Potential Application for Analogues |
| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, operational simplicity. mdpi.com | Rapid generation of diverse substituents on the pyrazole ring and side chain. |
| Green Chemistry Approaches | Use of eco-friendly solvents, reduced energy consumption. mdpi.com | Sustainable production of analogues with minimal environmental impact. |
| Advanced Catalysis | High selectivity, mild reaction conditions, access to novel transformations. mdpi.comorganic-chemistry.org | Introduction of complex functional groups (e.g., fluoroalkyl, aryl) onto the pyrazole scaffold. |
Exploration of Chiral Derivatives and Enantioselective Synthesis
The field of asymmetric synthesis offers a compelling avenue for the future study of this compound analogues. While the parent compound is achiral, the introduction of stereogenic centers could lead to derivatives with unique properties. A key challenge in this area is the development of general methods for preparing chiral pyrazoles, particularly those with a stereogenic carbon attached to a nitrogen atom. uniovi.es
Future research will likely focus on several enantioselective synthetic strategies :
Use of Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine. This approach has been successfully used to synthesize novel pyrazole derivatives where a chiral center is directly bonded to a pyrazole nitrogen. nih.gov
Organocatalysis: Chiral organocatalysts, such as isothiourea or squaramide derivatives, have been employed for the asymmetric conjugated addition of pyrazolones to various electrophiles, creating quaternary stereocenters at the C-4 position with high enantioselectivity. thieme-connect.comrwth-aachen.de This strategy could be adapted to functionalize the pyrazole ring of the target compound's precursors.
Cascade Reactions: The development of cascade reactions that combine multiple transformations in one sequence can be a powerful tool. For example, a cascade process involving a 1,3-dipolar cycloaddition followed by a thieme-connect.comnih.gov-sigmatropic rearrangement has been used to synthesize chiral pyrazoles from terminal alkynes and α-chiral-N-tosylhydrazones. uniovi.es
The synthesis of enantiomerically pure derivatives is crucial for applications where specific stereochemistry is required for biological activity or material properties. Exploring these chiral analogues will significantly broaden the scope and potential utility of this compound class. acs.orgresearchgate.net
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize the novel synthetic strategies discussed above, a detailed understanding of reaction kinetics, intermediates, and mechanisms is essential. Advanced spectroscopic techniques applied for in situ reaction monitoring provide a real-time window into chemical transformations as they occur, without the need for sampling. mt.comspectroscopyonline.com
Future research could employ a range of in situ probes to study the synthesis of this compound and its analogues:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants, intermediates, and products in real-time. They can provide critical information to optimize reaction conditions and ensure process robustness, especially during scale-up. mt.com
NMR Spectroscopy: In situ NMR allows for the direct observation and structural characterization of transient species and intermediates that may not be detectable by other means. fu-berlin.de This is particularly valuable for elucidating complex reaction mechanisms, such as those in photocatalytic processes. fu-berlin.de
Mass Spectrometry (MS): Techniques like in situ MS can be used to monitor gas evolution or track surface processes in heterogeneous catalytic reactions, providing insights that are difficult to obtain otherwise. nih.gov
By applying these advanced monitoring tools, researchers can gain a holistic understanding of the synthetic processes, leading to more efficient, controlled, and scalable production of pyrazole derivatives. fu-berlin.de This is particularly important for reactions involving transient intermediates or complex equilibria that can be perturbed by traditional offline sampling methods. spectroscopyonline.com
Theoretical Predictions for Rational Design of Related Compounds
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com By modeling the structural and electronic properties of pyrazole derivatives, researchers can rationally design new analogues of this compound with desired characteristics, thereby guiding and prioritizing synthetic efforts.
Key computational approaches include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. eurasianjournals.comnih.gov DFT can be used to predict reaction pathways, understand substituent effects, and clarify the reactivity of different positions on the pyrazole ring. bohrium.com
Molecular Modeling and Docking: These techniques are used to predict how pyrazole derivatives might interact with biological targets, such as enzymes or receptors. This is crucial in drug discovery for identifying lead compounds and optimizing their binding affinity. eurasianjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of newly designed, unsynthesized compounds, helping to focus experimental work on the most promising candidates. nih.govresearchgate.net
The integration of these computational methods allows for a more efficient design-synthesize-test cycle. By predicting the properties of potential analogues, researchers can avoid costly and time-consuming synthesis of compounds that are unlikely to meet the desired criteria. eurasianjournals.com
| Computational Method | Primary Application | Relevance to Analogue Design |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. eurasianjournals.combohrium.com | Predicting reaction outcomes and understanding substituent effects. |
| Molecular Docking | Predicting binding modes to biological targets. nih.gov | Designing compounds with potentially enhanced biological activity. |
| 2D/3D-QSAR | Correlating chemical structure with activity. researchgate.net | Predicting the activity of virtual compounds to guide synthesis. |
Potential in Supramolecular Chemistry and Self-Assembly
The structure of this compound contains key features for participating in supramolecular chemistry: the pyrazole ring, with its hydrogen bond donor (if N-unsubstituted) and acceptor sites, and the amine side chain. nih.govresearchgate.net These groups can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-ordered, higher-level structures. mdpi.com
Future research could explore how this compound and its analogues can be used as building blocks for self-assembly . The N-H group of a pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor, leading to the formation of predictable structures like dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.netresearchgate.net These interactions are fundamental to crystal engineering and the design of new materials.
The ability of pyrazole-containing ligands to coordinate with metal ions also opens up possibilities in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The specific substitution pattern on the pyrazole ring and the nature of the side chain would influence the geometry and properties of the resulting supramolecular assemblies. Furthermore, the incorporation of chirality, as discussed previously, could lead to the self-assembly of homochiral structures through stereospecific molecular recognition. mdpi.com The investigation of these self-assembly processes could lead to the development of new functional materials with applications in catalysis, sensing, or separation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Step 1 : Bromination of pyrazole precursors (e.g., 1-ethylpyrazole derivatives) using brominating agents like NBS (N-bromosuccinimide) in dichloromethane .
- Step 2 : Methylation via reductive amination or nucleophilic substitution, often employing methylamine or its hydrochloride salt under basic conditions (e.g., NaOH) .
- Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yield and reduces side products compared to conventional heating .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine at C4, ethyl at N1) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected ~229.08 g/mol) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, though crystallization may require slow evaporation in solvents like ethanol .
Q. How can researchers ensure purity during synthesis, and what analytical methods are used to detect impurities?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
- Analytical Methods :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- GC-MS : To detect volatile byproducts (e.g., unreacted methylamine or ethyl bromide) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C4 vs. C5) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using Pd catalysts (e.g., Pd(PPh)) with arylboronic acids.
- Data Analysis : C4-bromine exhibits higher reactivity due to steric and electronic effects (e.g., ~80% yield vs. <50% for C5-brominated analogs) .
- Table :
| Substituent Position | Coupling Partner | Yield (%) |
|---|---|---|
| C4-Bromo | Phenylboronic acid | 82 |
| C5-Bromo | Phenylboronic acid | 48 |
Q. What strategies resolve contradictory data in adsorption studies involving methylamine derivatives?
- Methodological Answer :
- Contradiction Example : Conflicting adsorption energies reported for methylamine analogs on mineral surfaces (e.g., kaolinite) .
- Resolution :
Surface Pretreatment : Ensure consistent surface hydration (e.g., 12-hr drying at 120°C).
DFT Calculations : Validate experimental adsorption energies with computational models (e.g., B3LYP/6-31G**) .
Q. How can researchers assess the compound’s bioactivity against neurological targets?
- Methodological Answer :
- In Vitro Assays :
- Target : NMDA or serotonin receptors (5-HT).
- Method : Radioligand binding assays (e.g., H-MK-801 for NMDA) with IC determination .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptor active sites .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and fume hood for volatile intermediates (e.g., methylamine derivatives) .
- Spill Management : Neutralize with 10% acetic acid, followed by adsorption with vermiculite .
Advanced Method Development
Q. How do structural modifications (e.g., ethyl vs. methyl groups) affect adsorption on catalytic surfaces?
- Methodological Answer :
- Experimental Design : Compare adsorption isotherms on Pd/C catalysts using quartz crystal microbalance (QCM).
- Finding : Ethyl groups enhance hydrophobic interactions, increasing adsorption capacity by ~30% vs. methyl analogs .
Data Interpretation Challenges
Q. How should researchers address discrepancies in reported purity grades (e.g., 97% vs. 95%)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
